3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features both indole and thiadiazole moieties. These structural motifs are known for their significant biological activities and are often found in various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the benzyloxy group. The thiadiazole ring is then constructed through cyclization reactions involving appropriate precursors. The final step involves the formation of the propanamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole and thiadiazole rings can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole and thiadiazole moieties can bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one
- 4,7-diarylbenzo[c][1,2,5]thiadiazoles
Uniqueness
3-(5-(benzyloxy)-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to its specific combination of indole and thiadiazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N4O2S |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(5-phenylmethoxyindol-1-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C20H18N4O2S/c25-19(22-20-23-21-14-27-20)9-11-24-10-8-16-12-17(6-7-18(16)24)26-13-15-4-2-1-3-5-15/h1-8,10,12,14H,9,11,13H2,(H,22,23,25) |
InChI Key |
PQJOPYIQXLYXMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CCC(=O)NC4=NN=CS4 |
Origin of Product |
United States |
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